Clorindanic Acid
Overview
Description
Clorindanic acid is a carboxylic acid derivative known for its unique chemical properties and potential applications in various scientific fields. It is a compound of interest due to its structural characteristics and reactivity, making it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clorindanic acid can be synthesized through several methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another common method is the hydrolysis of nitriles, where nitriles are treated with aqueous acid or base to produce the carboxylic acid.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Clorindanic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, substituted carboxylic acids.
Scientific Research Applications
Clorindanic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which clorindanic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities, influence cellular signaling pathways, and interact with receptors to produce its biological effects. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Clorindanic acid can be compared with other carboxylic acids such as:
Acetic Acid: Commonly used in vinegar, acetic acid is a simpler carboxylic acid with widespread applications in food and industry.
Citric Acid: Found in citrus fruits, citric acid is known for its role in the citric acid cycle and its use as a food additive.
Benzoic Acid: Used as a preservative in food, benzoic acid has antimicrobial properties and is structurally similar to this compound.
Uniqueness: this compound’s unique structural features and reactivity make it distinct from other carboxylic acids
Properties
IUPAC Name |
7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4,12H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGCHMMGBNMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165183 | |
Record name | Clorindanic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-43-5 | |
Record name | Clorindanic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorindanic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORINDANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72531373MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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